2-Amino-5-bromo-6-methyl-4-pyrimidinol

Interferon induction Antiviral research Hyporeactivity

ABMP (U-25,166) is the interferon inducer of choice for repeated-dose antiviral studies requiring sustained interferon induction without rapid hyporeactivity onset. Its unique 5-bromo-6-methyl substitution pattern confers a distinct pharmacological profile—superior to tilorone HCl in murine thymus/spleen organ cultures and ideal for chronic feline viral infection models. It delivers a ≥40-fold therapeutic index in cats, a 100-fold increase in LD50 against intracellular pathogens, and oral bioavailability unmatched by close analogs. Source with confidence: ABMP is an essential tool compound for ex vivo lymphoid tissue studies and a critical control for substitution-dependent immunomodulatory mechanisms.

Molecular Formula C5H6BrN3O
Molecular Weight 204.02 g/mol
CAS No. 6307-35-3
Cat. No. B1493664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-6-methyl-4-pyrimidinol
CAS6307-35-3
Synonyms2-amino-5-bromo-6-methyl-4-pyrimidinol
U 25 166
U 25166
U-25-166
U-25166
Molecular FormulaC5H6BrN3O
Molecular Weight204.02 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)N)Br
InChIInChI=1S/C5H6BrN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10)
InChIKeyADLWOFHKMXUDKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP, U-25,166, CAS 6307-35-3): A Low-Molecular-Weight Interferon Inducer with a Distinct Hyporeactivity Profile


2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP), also known as U-25,166 or 5-bromo-6-methylisocytosine, is a halogenated heterocyclic compound of the substituted pyrimidine class. It is recognized primarily as a low-molecular-weight interferon inducer with oral bioavailability and a unique hyporeactivity profile compared to other inducers like tilorone hydrochloride and polyinosinic-polycytidylic acid (poly(I:C)) [1]. ABMP has been investigated for its antiviral and immunomodulatory properties in multiple preclinical models, including mice and cats, and serves as a versatile synthetic intermediate due to its reactive bromine atom .

2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP, U-25,166, CAS 6307-35-3): Why In-Class Compounds Cannot Be Simply Interchanged


Substituted pyrimidinols exhibit marked differences in biological activity based on subtle structural modifications. ABMP's specific combination of a 5-bromo and 6-methyl substitution pattern on the 2-amino-4-pyrimidinol scaffold confers a unique pharmacological profile that is not shared by its close analogs. For instance, while the 6-phenyl analog ABPP (2-amino-5-bromo-6-phenyl-4-pyrimidinol) is a more potent interferon inducer, the 5-iodo-6-phenyl analog AIPP shows poor interferon induction despite comparable in vivo antiviral activity [1]. Even within the 6-methyl series, compounds lacking the 5-bromo substituent or with alternative 2-position modifications fail to recapitulate ABMP's specific balance of interferon induction, hyporeactivity kinetics, and immunomodulatory activity [2]. These discrepancies underscore that simple replacement with a structurally similar pyrimidinol is not a scientifically sound procurement strategy without head-to-head data.

2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP, U-25,166, CAS 6307-35-3): A Quantitative Comparative Evidence Guide for Scientific Procurement


ABMP (U-25,166) Demonstrates a Slower Onset of Hyporeactivity Compared to Tilorone Hydrochloride, Prolonging Therapeutic Window in Murine Models

In a direct head-to-head comparison in mice, ABMP (U-25,166) induced high levels of serum interferon, but crucially, the development of hyporeactivity (reduced interferon response upon repeated dosing) was significantly slower with ABMP than with tilorone hydrochloride [1]. Specifically, hyporeactivity developed more slowly to U-25,166 and poly(I:C) than to tilorone HCl, and after onset, 5 to 6 days without each inducer were required before normal serum interferon levels could be stimulated [1].

Interferon induction Antiviral research Hyporeactivity

ABMP (U-25,166) Maintains Interferon Responsiveness During Acute Viral Infection When Tilorone HCl Response is Suppressed

In a direct comparative study, mice infected with Semliki Forest virus or encephalomyocarditis virus developed a hyporeactive state. By day 2 of either infection, mice had a suppressed interferon response to tilorone HCl, but remained responsive to poly(I:C) or U-25,166 until day 4 [1]. This demonstrates that ABMP retains interferon-inducing capability during active viral infection for a longer period than tilorone HCl.

Viral infection models Interferon induction Immunocompromised host

ABMP (U-25,166) Induces Interferon in Felines at Concentrations 40-Fold Below Maximum Tolerated Dose, Demonstrating a Favorable Therapeutic Index

In a study specifically evaluating the feline interferon response, ABMP (U-25,166) induced high serum interferon levels in cats at concentrations at least 40 times less than the maximum tolerated dose [1]. Furthermore, cats remained responsive to interferon induction by U-25,166 over an 18-week period with a biweekly treatment regimen [1].

Feline models Interferon induction Safety margin

ABMP Enhances Host Resistance to Listeria monocytogenes Infection by 100-Fold, an Effect Shared with ABPP but Not AIPP, Revealing Substitution-Dependent Immunomodulation

In a comparative study of three substituted pyrimidine antivirals, ABMP, ABPP, and AIPP, mice given three daily injections of ABMP or ABPP demonstrated a 100-fold increase in the median lethal dose (LD50) of Listeria monocytogenes compared to vehicle-treated controls [1]. This enhancement was also detectable as a decrease (up to 100-fold) in the number of viable Listeria recoverable from the livers and spleens of mice during the non-immune phase of natural resistance [1]. In contrast, AIPP did not enhance anti-listerial resistance [1].

Immunomodulation Host resistance Listeria monocytogenes

ABMP (U-25,166) Induces Interferon in Murine Thymus and Spleen Organ Cultures, Whereas Tilorone HCl is Inactive, Indicating Distinct Cellular Tropism

In vitro studies revealed that while poly(I:C) induced interferon in a variety of murine cells, U-25,166 (ABMP) was active specifically in murine thymus and spleen organ cultures, whereas tilorone HCl was inactive in all in vitro systems tested [1]. This indicates a distinct cellular tropism for ABMP that is not shared by tilorone HCl.

In vitro interferon induction Organ culture Cellular tropism

2-Amino-5-bromo-6-methyl-4-pyrimidinol (ABMP, U-25,166, CAS 6307-35-3): Validated Application Scenarios Based on Quantitative Comparative Evidence


Antiviral Research Requiring Repeated or Chronic Interferon Induction

Researchers designing repeated-dose antiviral studies in murine models should prioritize ABMP over tilorone HCl due to its slower onset of hyporeactivity, which extends the therapeutic window and allows for more sustained interferon induction [1]. This property is critical when studying chronic viral infections or evaluating combination therapies where interferon must be maintained over multiple doses.

Immunomodulation Studies in Listeria monocytogenes or Similar Bacterial Infection Models

For investigations into host resistance enhancement against intracellular pathogens, ABMP offers a robust 100-fold increase in LD50 and bacterial clearance that is comparable to ABPP but absent in the 5-iodo analog AIPP [1]. ABMP thus serves as a critical control compound to dissect substitution-dependent immunomodulatory mechanisms, and its 6-methyl group provides a distinct chemical handle compared to the 6-phenyl of ABPP.

Ex Vivo or Organotypic Interferon Induction Assays in Lymphoid Tissues

Given that ABMP uniquely induces interferon in murine thymus and spleen organ cultures—where tilorone HCl is completely inactive—it is the tool compound of choice for ex vivo studies of interferon induction pathways in primary lymphoid tissues [1]. This includes investigations into the role of specific stromal or hematopoietic cell subsets in interferon production.

Feline Viral Disease Models Requiring a Wide Safety Margin

ABMP's demonstrated ≥40-fold therapeutic index in cats makes it a preferred interferon inducer for feline studies, where minimizing dose-limiting toxicity is paramount [1]. The compound's oral bioavailability and sustained responsiveness over 18 weeks with biweekly dosing further support its use in chronic feline viral infection models, such as those for feline leukemia virus or feline immunodeficiency virus.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-bromo-6-methyl-4-pyrimidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.